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Compound of Interest

Compound Name:
2-(3,5-Dimethylphenoxy)propanoic

acid

Cat. No.: B1274674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(3,5-
Dimethylphenoxy)propanoic acid, a molecule of interest in medicinal chemistry and

materials science. Due to the limited availability of published experimental spectra for this

specific compound, this document presents predicted data based on established principles of

spectroscopy and analysis of analogous compounds. It also includes comprehensive,

generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy,

Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are broadly

applicable for the characterization of organic molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry for 2-(3,5-Dimethylphenoxy)propanoic acid. These predictions

are derived from the chemical structure and spectroscopic data of similar molecules.

Table 1: Predicted ¹H NMR Spectral Data for 2-(3,5-Dimethylphenoxy)propanoic acid
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-12 Singlet (broad) 1H -COOH

~6.6-6.8 Singlet 1H Ar-H (para)

~6.5-6.7 Singlet 2H Ar-H (ortho)

~4.8 Quartet 1H -CH(O)-

~2.3 Singlet 6H Ar-CH₃

~1.6 Doublet 3H -CH(CH₃)-

Table 2: Predicted ¹³C NMR Spectral Data for 2-(3,5-Dimethylphenoxy)propanoic acid

Chemical Shift (δ, ppm) Carbon Type Assignment

~175-180 C=O -COOH

~158 C Ar-C-O

~139 C Ar-C-CH₃

~125 CH Ar-CH (para)

~115 CH Ar-CH (ortho)

~75 CH -CH(O)-

~21 CH₃ Ar-CH₃

~18 CH₃ -CH(CH₃)-

Table 3: Predicted FT-IR Absorption Bands for 2-(3,5-Dimethylphenoxy)propanoic acid
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2500-3300 Broad O-H stretch Carboxylic Acid

2950-3000 Medium C-H stretch Aromatic

2850-2960 Medium C-H stretch Aliphatic

1700-1725 Strong C=O stretch Carboxylic Acid

1600, 1450-1500 Medium-Strong C=C stretch Aromatic Ring

1200-1300 Strong C-O stretch
Ether & Carboxylic

Acid

1000-1150 Strong C-O stretch Ether

800-900 Strong C-H bend
Aromatic (out-of-

plane)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-(3,5-Dimethylphenoxy)propanoic
acid

m/z Proposed Fragment Ion

194 [M]⁺ (Molecular Ion)

149 [M - COOH]⁺

121 [M - CH(CH₃)COOH]⁺

107 [C₇H₇O]⁺

91 [C₇H₇]⁺

77 [C₆H₅]⁺

45 [COOH]⁺

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the purified 2-(3,5-Dimethylphenoxy)propanoic acid in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 14 ppm.

¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.
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Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR setup.

Place a small amount of the solid 2-(3,5-Dimethylphenoxy)propanoic acid onto the center

of the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Data Acquisition:

Spectrometer: A benchtop FT-IR spectrometer equipped with a universal ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Presentation: The spectrum is usually plotted as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent like

methanol or dichloromethane.[1]
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For direct infusion, the solution is introduced into the ion source via a syringe pump at a low

flow rate.

For GC-MS analysis, the solution is injected into the gas chromatograph for separation prior

to entering the mass spectrometer.

Data Acquisition (EI-MS):

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally

stable small molecules.[2]

Electron Energy: Typically 70 eV.[2]

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Mass Range: A scan range of m/z 40-500 is generally sufficient to observe the molecular ion

and key fragments.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their mass-to-charge (m/z) ratio.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a novel organic compound like 2-(3,5-Dimethylphenoxy)propanoic acid.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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